Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate
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Overview
Description
Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which imparts unique reactivity and stability properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate typically involves the reaction of a suitable boronic acid or boronate ester with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under mild conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate exerts its effects involves the formation of stable carbon-boron bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the transmetalation step with palladium catalysts. This process leads to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate is unique due to its specific structure, which includes a benzyl(methyl)amino group. This structural feature imparts distinct reactivity and stability properties, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Properties
IUPAC Name |
potassium;3-[benzyl(methyl)amino]prop-1-en-2-yl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3N.K/c1-10(12(13,14)15)8-16(2)9-11-6-4-3-5-7-11;/h3-7H,1,8-9H2,2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCHYBURGWYPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN(C)CC1=CC=CC=C1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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